2,3,4-Trimethyl-3-pentanol

描述

Significance of Tertiary Alcohols in Synthetic Methodologies

Tertiary alcohols are crucial intermediates and building blocks in a multitude of organic syntheses. acs.orgncert.nic.in Their utility stems from the reactivity of the hydroxyl group, which can be transformed into various other functional groups. For instance, tertiary alcohols can serve as precursors for the synthesis of alkyl halides, a fundamental transformation in organic chemistry. ncert.nic.in The reaction of tertiary alcohols with hydrogen halides, such as hydrochloric acid, proceeds readily, often at room temperature, to yield the corresponding tertiary alkyl halide. ncert.nic.inacs.org This reactivity is a cornerstone of many synthetic pathways, allowing for the construction of complex carbon skeletons.

Furthermore, tertiary alcohols are key starting materials for creating alkenes through dehydration reactions. While these eliminations can sometimes lead to a mixture of products, they provide a valuable route to unsaturated compounds. The ability to form a relatively stable tertiary carbocation upon protonation of the hydroxyl group facilitates these reactions.

The synthesis of tertiary alcohols themselves is a well-established area of organic chemistry, with the Grignard reaction being a paramount example. The reaction of a ketone with a Grignard reagent provides a reliable and versatile method for constructing the tertiary alcohol framework. brainly.com This accessibility further enhances their importance as synthetic intermediates.

Overview of Steric Hindrance Effects on Reactivity and Selectivity

Steric hindrance, the congestion around a reactive site caused by the physical presence of bulky groups, profoundly influences the reactivity and selectivity of chemical reactions. rsc.orgquora.com In the context of tertiary alcohols, the bulky alkyl groups surrounding the hydroxyl-bearing carbon create a sterically crowded environment. This crowding can impede the approach of reagents, thereby slowing down or even preventing certain reactions. quora.commsu.edu

For example, while tertiary alcohols are readily converted to alkyl halides via an SN1 mechanism, which involves a planar carbocation intermediate, they are generally unreactive in SN2 reactions. The backside attack required for an SN2 pathway is effectively blocked by the bulky substituents. Similarly, oxidation reactions that are common for primary and secondary alcohols are often difficult to achieve with tertiary alcohols due to the absence of a hydrogen atom on the carbinol carbon and the steric shielding of the hydroxyl group.

Steric hindrance also plays a critical role in determining the regioselectivity of elimination reactions. In the dehydration of a tertiary alcohol, the formation of the most substituted (Zaitsev's rule) alkene is generally favored due to thermodynamic stability. However, in cases of extreme steric crowding around the potential double bond, the formation of the less substituted (Hofmann) product may become significant as the abstracting base can more easily access a less hindered proton. msu.edu

Structural Characteristics of 2,3,4-Trimethyl-3-pentanol within the Context of Branched Alcohols

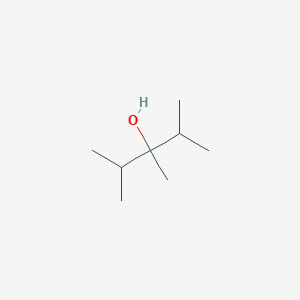

This compound is an excellent example of a highly branched tertiary alcohol. hmdb.ca Its structure features a central carbon atom bonded to a hydroxyl group, a methyl group, and two isopropyl groups. This high degree of branching results in significant steric congestion around the tertiary carbinol center.

The IUPAC name for this compound is 2,3,4-trimethylpentan-3-ol. nih.gov It belongs to the class of organic compounds known as tertiary alcohols, where the hydroxyl group is attached to a saturated carbon atom that is bonded to three other carbon atoms. hmdb.ca The presence of the bulky isopropyl groups on either side of the carbinol carbon is a defining feature of its structure, leading to pronounced steric effects that govern its reactivity. For instance, treatment of this compound with hydrochloric acid has been shown to yield not only the expected 2-chloro-2,3,4-trimethylpentane (B13021657) but also a rearranged product, highlighting the influence of its structure on reaction outcomes. acs.org

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| IUPAC Name | 2,3,4-trimethylpentan-3-ol nih.gov |

| Synonyms | 1,1-Diisopropylethanol, Diisopropylmethylcarbinol nih.govnist.gov |

| CAS Number | 3054-92-0 nist.gov |

| Molecular Formula | C₈H₁₈O nist.gov |

| Molecular Weight | 130.23 g/mol nih.gov |

| Appearance | Clear to light brown or yellow liquid nih.gov |

| Boiling Point | 78 °C at 46 mmHg nih.gov |

| Density | 0.846-0.850 g/cm³ nih.gov |

| Solubility | Insoluble in water; Soluble in heptane (B126788) and ethanol (B145695) nih.gov |

Structure

2D Structure

属性

IUPAC Name |

2,3,4-trimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-7,9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSMHHUFDLYURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184621 | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown or yellow liquid; [Alfa Aesar MSDS], Clear liquid; Fruity aroma | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

78.00 °C. @ 46.00 mm Hg | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in heptane; insoluble in water, Soluble (in ethanol) | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.846-0.850 | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3054-92-0 | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHYL-3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7OYT9FJ8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Reaction Mechanisms and Pathways of 2,3,4 Trimethyl 3 Pentanol

Carbocation Chemistry and Rearrangements in Tertiary Alcohols

Carbocation rearrangements are a central theme in the reactions of many alcohols, especially tertiary alcohols like 2,3,4-trimethyl-3-pentanol. libretexts.orglumenlearning.com These rearrangements involve the migration of a group, such as a hydride ion or an alkyl group, to an adjacent positively charged carbon atom. numberanalytics.com The primary driving force behind these shifts is the formation of a more stable carbocation intermediate. lumenlearning.comnumberanalytics.com The stability of carbocations follows the order: tertiary > secondary > primary, a trend explained by the phenomenon of hyperconjugation. libretexts.orglibretexts.org Any reaction that proceeds through a carbocation intermediate has the potential to undergo rearrangement, leading to a mixture of products. lumenlearning.com

Acid-Catalyzed Dehydration and Olefin Formation

One of the most common reactions of alcohols is acid-catalyzed dehydration, which leads to the formation of alkenes (olefins). slideshare.netstudysmarter.co.uk This process is particularly facile for tertiary alcohols. libretexts.org The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.orgchemguide.co.uk

The general mechanism for the acid-catalyzed dehydration of a tertiary alcohol involves three key steps:

Protonation of the hydroxyl group: The alcohol's hydroxyl group acts as a Lewis base and is protonated by the acid catalyst to form an alkyloxonium ion. libretexts.orgkhanacademy.org This is a crucial step as it converts the poor leaving group (-OH) into a much better leaving group (H₂O). masterorganicchemistry.com

Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a carbocation intermediate. libretexts.orgkhanacademy.org This is typically the slow, rate-determining step of the reaction. psiberg.com

Deprotonation to form an alkene: A base (often a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.orgkhanacademy.org

For this compound, the initial carbocation formed would be a tertiary carbocation. However, due to its highly branched structure, this intermediate is prone to rearrangements. chegg.com

The dehydration of tertiary and secondary alcohols typically proceeds through a unimolecular elimination (E1) mechanism. libretexts.orgpsiberg.com This two-step process involves the formation of a carbocation intermediate, as described above. libretexts.orgpsiberg.com The rate of the E1 reaction is dependent only on the concentration of the substrate (the alcohol), hence the term "unimolecular". psiberg.com The stability of the carbocation intermediate is a key factor influencing the rate of E1 reactions, which is why tertiary alcohols, forming the most stable carbocations, undergo dehydration most readily. libretexts.orgjackwestin.com

The E1 mechanism is in contrast to the E2 (bimolecular elimination) mechanism, which is more common for primary alcohols. The E2 reaction is a one-step process where deprotonation and the departure of the leaving group occur simultaneously. libretexts.orglibretexts.org

A specific and important type of carbocation rearrangement is the Wagner-Meerwein rearrangement. This reaction involves the 1,2-shift of an alkyl or aryl group, or a hydride ion, to an adjacent carbocation center, resulting in a more stable carbocation. slideshare.netmychemblog.com This type of rearrangement is particularly common in highly branched systems, such as those derived from neopentyl-type alcohols. youtube.com The driving force for this rearrangement is the formation of a more stable carbocation. youtube.com In the context of this compound, the initially formed tertiary carbocation could potentially undergo a Wagner-Meerwein rearrangement to form an even more stable tertiary carbocation, if such a pathway is sterically and electronically favorable. This rearrangement is a key step in predicting the various alkene products that can be formed. jk-sci.comname-reaction.com

Carbocation rearrangements are broadly categorized into hydride shifts and alkyl shifts. lumenlearning.com

Hydride Shift: This involves the migration of a hydrogen atom with its pair of bonding electrons (a hydride ion, H⁻) to an adjacent carbocation center. libretexts.orgnumberanalytics.com This typically occurs when a more stable carbocation can be formed, for example, the conversion of a secondary carbocation to a tertiary carbocation. libretexts.org

Alkyl Shift: When a suitable hydrogen is not available for a hydride shift, an entire alkyl group can migrate with its bonding electrons. libretexts.orgyoutube.com This is also driven by the formation of a more stable carbocation. libretexts.org In highly branched structures like that of this compound, both hydride and methyl shifts are plausible rearrangement pathways for the carbocation intermediate. libretexts.org

These shifts are typically 1,2-shifts, meaning the migration occurs between adjacent carbon atoms. libretexts.org

The dehydration of an alcohol can often lead to a mixture of alkene products, especially when carbocation rearrangements are possible. lumenlearning.comchemguide.co.uk The prediction of the major product is generally guided by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. khanacademy.orgmasterorganicchemistry.com

However, in cases involving significant steric hindrance, the Hofmann product (the less substituted alkene) may be favored. The distribution of products is also influenced by the relative stabilities of the carbocation intermediates formed during the reaction. A more stable carbocation will lead to a higher proportion of the corresponding alkene product. libretexts.org For a complex molecule like this compound, a careful analysis of all possible carbocation intermediates and their subsequent deprotonation pathways is necessary to predict the likely product distribution. chegg.comchegg.com

Elimination (E1) and nucleophilic substitution (Sₙ1) reactions often compete with each other, as they both proceed through a common carbocation intermediate. libretexts.orgkhanacademy.org The outcome of the reaction—whether it favors elimination or substitution—is influenced by several factors, including the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions.

Steric hindrance plays a significant role in this competition. jackwestin.com In highly branched tertiary alcohols like this compound, the carbocation is sterically hindered, making it difficult for a nucleophile to attack the carbocation center. This steric hindrance often favors elimination over substitution. libretexts.orgacs.org Furthermore, using a non-nucleophilic acid catalyst (whose conjugate base is a poor nucleophile, like H₂SO₄) and elevated temperatures will further favor the E1 pathway. masterorganicchemistry.comkhanacademy.org

Fragmentation Reactions of 2,3,4-Trimethyl-2-pentanol (Isomer)

While not a direct reaction of this compound, the fragmentation of its isomer, 2,3,4-trimethyl-2-pentanol, in mass spectrometry provides insight into the stability of related carbocations. In mass spectrometry, the molecular ion undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments helps to determine the structure of the original molecule. Common fragmentation pathways for alcohols include the loss of a water molecule or an alkyl group. For instance, in the mass spectrum of a similar alcohol, 2-pentanol (B3026449), a peak at an m/z ratio of 70 corresponds to the loss of a water molecule (H₂O) from the parent ion. vaia.com Another common fragmentation is the cleavage of a carbon-carbon bond, leading to the loss of an alkyl radical. For example, the loss of a methyl group (CH₃) from 2-pentanol results in a fragment with an m/z of 73. vaia.com

Nucleophilic Substitution Reactions Involving this compound

When this compound is treated with hydrochloric acid, a reaction involving rearrangement occurs. acs.org This type of reaction is characteristic of tertiary alcohols, which tend to undergo Sₙ1 reactions. In the Sₙ1 mechanism, the first step is the protonation of the hydroxyl group by the acid, followed by the loss of a water molecule to form a tertiary carbocation. This carbocation can then be attacked by the chloride ion to form the alkyl halide. However, in some cases, the initially formed carbocation can rearrange to a more stable carbocation before the nucleophile attacks. This rearrangement often involves a hydride or alkyl shift. The study of the reaction of 2,4-dimethyl-3-pentanol (B146734) with HCl and ZnCl₂ also provides a basis for understanding these types of reactions. chegg.com

Steric hindrance plays a crucial role in nucleophilic substitution reactions. In an Sₙ2 reaction, where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, bulky substituents on the electrophilic carbon can block the nucleophile's path. libretexts.org However, in an Sₙ1 reaction, a carbocation intermediate is formed. This intermediate has a trigonal planar geometry with bond angles of 120°, which is more open than the tetrahedral geometry of the starting material (109.5°). libretexts.org This more open geometry reduces the steric hindrance, allowing the nucleophile to attack the carbocation more easily. libretexts.org Therefore, sterically hindered alcohols like this compound are more likely to react via an Sₙ1 mechanism. libretexts.org The stability of the carbocation is also a key factor, with tertiary carbocations being the most stable.

Investigation of Molecular Association and Hydrogen Bonding

The hydroxyl group in alcohols allows for the formation of hydrogen bonds. This intermolecular force is responsible for the relatively high boiling points of alcohols compared to alkanes of similar molecular weight. In solutions of alcohols, molecules can associate with each other to form dimers, trimers, and larger aggregates. Studies on amino alcohols have shown that the strength of intramolecular hydrogen bonding can affect the extent of intermolecular association. rsc.org Strong intramolecular hydrogen bonds can reduce the tendency for molecules to associate with each other. rsc.org In the case of this compound, the bulky alkyl groups surrounding the hydroxyl group may also influence the extent of hydrogen bonding and molecular association.

Dimerization Studies by Spectroscopic Methods (NMR, IR)

The self-association of this compound, a sterically hindered tertiary alcohol, can be effectively studied through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide insights into the formation of dimers and other small oligomers via hydrogen bonding.

In IR spectroscopy, the presence and nature of hydrogen bonding are primarily observed in the O-H stretching vibration region. For a dilute solution of a tertiary alcohol in a non-polar solvent, where the alcohol molecules are largely unassociated, a sharp absorption band is typically observed around 3600-3700 cm⁻¹. This band corresponds to the "free" or non-hydrogen-bonded hydroxyl group. As the concentration of the alcohol increases, intermolecular hydrogen bonding becomes more prevalent, leading to the appearance of a broad absorption band at a lower frequency, generally between 3300 cm⁻¹ and 3500 cm⁻¹. This shift to a lower wavenumber indicates a weakening of the O-H bond due to its involvement in a hydrogen bond. The broadness of this peak is a result of the various different hydrogen-bonded species (dimers, trimers, etc.) present in the sample, each with a slightly different vibrational frequency.

Publicly available IR spectra for this compound show a prominent, broad absorption in the region of 3400-3500 cm⁻¹, characteristic of hydrogen-bonded O-H groups. nih.gov The specific peak positions and their relative intensities can be used to infer the equilibrium between the monomeric and dimeric forms of the alcohol.

Table 1: Representative IR Absorption Data for this compound nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Hydrogen-Bonded) | ~3450 | Broad |

| C-H Stretch | ~2970 | Strong, Sharp |

| C-O Stretch | ~1100-1200 | Moderate |

Note: The exact wavenumbers can vary slightly depending on the sample preparation and the spectrometer.

¹H NMR spectroscopy is another powerful tool for investigating dimerization. The chemical shift of the hydroxyl proton (-OH) is particularly sensitive to its electronic environment and, therefore, to hydrogen bonding. In a non-hydrogen-bonding environment, the -OH proton signal appears at a certain chemical shift. When hydrogen bonds are formed, the proton becomes deshielded, causing its resonance to shift downfield (to a higher ppm value).

The position of the hydroxyl proton peak for this compound is concentration-dependent. At very low concentrations in a non-polar solvent, the signal will be at a more upfield position. As the concentration increases, promoting dimerization, the equilibrium shifts towards hydrogen-bonded species, and the observed chemical shift will move downfield, representing a weighted average of the chemical shifts of the monomeric and dimeric forms. Furthermore, the rate of proton exchange between the monomer and dimer can affect the appearance of the -OH peak, which is often observed as a broad singlet. Publicly available ¹H NMR data for this compound can be found in various spectral databases. nih.govspectrabase.comchemicalbook.com

Table 2: Representative ¹H NMR Data for this compound chemicalbook.com

| Proton Environment | Approximate Chemical Shift (ppm) | Multiplicity |

| -OH | Variable (concentration-dependent) | Singlet (often broad) |

| -CH- | ~1.7-1.9 | Multiplet |

| -CH₃ | ~0.9-1.2 | Doublet/Singlet |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary with solvent and concentration.

Influence of Steric Hindrance on Oligomerization

The molecular structure of this compound plays a critical role in governing the extent of its self-association. The central carbon atom is tertiary and is bonded to three bulky alkyl groups (two isopropyl groups and a methyl group). This significant steric bulk around the hydroxyl group creates a crowded environment that substantially hinders the approach of other alcohol molecules.

This steric hindrance has a profound effect on the formation of hydrogen-bonded oligomers. While the formation of a dimer is possible, the aggregation into larger oligomers (trimers, tetramers, etc.) is significantly impeded. For larger, linear, or less branched alcohols, extended hydrogen-bonded chains or cyclic structures can form. However, in the case of this compound, the bulky substituents prevent the close packing required for the formation of these larger aggregates.

Therefore, the primary hydrogen-bonded species present in a concentrated solution of this compound is expected to be the dimer. The formation of higher-order oligomers is thermodynamically and sterically unfavorable. This limited self-association influences the macroscopic properties of the alcohol, such as its viscosity and boiling point, which are less anomalous compared to less hindered alcohols of similar molecular weight.

Spectroscopic Characterization and Computational Analysis of 2,3,4 Trimethyl 3 Pentanol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2,3,4-trimethyl-3-pentanol. Each technique offers unique insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. Due to the molecule's symmetry, the two isopropyl groups are chemically equivalent. The methine protons (CH) of these groups would appear as a multiplet, while the methyl protons (CH₃) would present as a doublet. The hydroxyl proton (-OH) typically appears as a singlet, though its chemical shift can vary with concentration and solvent. The central methyl group attached to the tertiary carbon also produces a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. spectrabase.com For this compound, distinct signals are expected for the quaternary carbon bonded to the hydroxyl group, the methine carbons of the isopropyl groups, the methyl carbons of the isopropyl groups, and the central methyl carbon. spectrabase.com The chemical shifts of these signals are indicative of their electronic environment.

Table 1: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Variable | Singlet | -OH |

| ¹H | Multiplet | Multiplet | -CH(CH₃)₂ |

| ¹H | Doublet | Doublet | -CH(CH ₃)₂ |

| ¹H | Singlet | Singlet | -C(CH ₃)(OH)- |

| ¹³C | ~76.6 | Singlet | -C (CH₃)(OH)- |

| ¹³C | ~35 | Singlet | -C H(CH₃)₂ |

| ¹³C | ~17-18 | Singlet | -CH(C H₃)₂ |

| ¹³C | ~20 | Singlet | -C(C H₃)(OH)- |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The IR spectrum of this compound is characterized by several key absorption bands. nih.gov A prominent broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. chemicalbook.comnih.gov Strong absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the methyl and methine groups. chemicalbook.com A distinct C-O stretching vibration for a tertiary alcohol is typically observed in the 1100-1200 cm⁻¹ region. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 2850-3000 | C-H Stretch | Alkyl (CH, CH₃) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show strong bands for the C-C skeletal vibrations and the symmetric C-H bending modes of the methyl groups. The O-H stretch is typically a weak band in Raman spectra.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (130.23 g/mol ). nih.govnist.gov A common fragmentation pathway for tertiary alcohols is the loss of an alkyl group. In this case, the loss of an isopropyl group (m/z = 43) would lead to a significant peak at m/z 87. nih.gov Another prominent fragment would likely be the loss of a methyl group (m/z = 15), resulting in a peak at m/z 115. The base peak, the most intense peak in the spectrum, is often the fragment at m/z 87. nih.gov

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 87 | [M - CH(CH₃)₂]⁺ (often the base peak) |

Computational Chemistry and Conformational Analysis

Computational methods are employed to model the structure and energetics of this compound.

Density Functional Theory (DFT) Calculations for Conformational Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to determine the relative energies of different conformers that arise from rotation around the C-C and C-O single bonds. By identifying the global minimum energy conformation, DFT provides insights into the most stable three-dimensional arrangement of the molecule. These calculations can also predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. Furthermore, NMR chemical shifts can be calculated using DFT, providing a theoretical basis for the interpretation of experimental NMR data.

Electronic Properties: HOMO-LUMO, Polarizability, Hyperpolarizability

Detailed computational studies determining the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), polarizability, and hyperpolarizability of this compound are not readily found in the reviewed scientific literature.

The HOMO and LUMO are crucial quantum chemical concepts. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

Polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field, while hyperpolarizability is a higher-order effect that becomes significant in strong electric fields and is relevant for non-linear optical properties. For a molecule like this compound, these properties would be influenced by the electron-donating effects of the alkyl groups and the polar hydroxyl group.

Table 1: Electronic Properties of this compound (Data Not Available)

| Property | Value |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| Polarizability | Data Not Available |

| Hyperpolarizability | Data Not Available |

As specific experimental or calculated values for these properties for this compound are not available in the searched literature, this table is presented for illustrative purposes of the required data.

Molecular Electrostatic Surface Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for this compound has not been specifically reported in the available literature.

The MEP is a valuable tool in computational chemistry that provides a visual representation of the charge distribution on a molecule's surface. It is used to predict and understand how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) correspond to areas with an excess of electrons, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) indicate electron-deficient areas, which are prone to nucleophilic attack.

For this compound, an MEP analysis would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a potential site for hydrogen bonding. The bulky alkyl groups would likely show a relatively neutral potential.

Dynamic NMR Studies of Stereomutation

Specific dynamic Nuclear Magnetic Resonance (NMR) studies focusing on the stereomutation of this compound are not documented in the surveyed scientific papers.

Dynamic NMR is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For a sterically hindered alcohol like this compound, dynamic NMR could potentially be used to investigate conformational changes, such as the rotation around the carbon-carbon bonds or the carbon-oxygen bond. Due to the significant steric hindrance around the tertiary carbinol center, the rotational barriers would be expected to be relatively high.

A study from 1976 investigated the association behavior of this compound in various solvents using NMR chemical shifts. dss.go.th This research indicated that the hydroxyl group is sterically hindered, which affects its hydrogen bonding patterns compared to less hindered alcohols. dss.go.th While this study provides valuable spectroscopic information, it does not constitute a dynamic NMR study of stereomutation.

Applications of 2,3,4 Trimethyl 3 Pentanol in Chemical Synthesis and Research

Role as a Synthetic Building Block

As a synthetic building block, 2,3,4-trimethyl-3-pentanol is primarily utilized for its ability to be converted into various unsaturated hydrocarbons.

While direct, large-scale application of this compound as a named precursor in the synthesis of specific commercial pharmaceuticals or agrochemicals is not widely documented in public literature, its derivatives hold potential. The alkenes produced from its dehydration can be subjected to further reactions like hydroformylation to produce aldehydes and alcohols. ontosight.ai These resulting C8 and C9 branched alcohols and aldehydes are classes of compounds used as intermediates in the production of pharmaceuticals and other fine chemicals. ontosight.aitutorchase.com The synthesis of octyl alcohols, for instance, is crucial for producing plasticizers and other industrial chemicals. google.com

The most significant application of this compound is as a precursor to specialty alkenes. Through acid-catalyzed dehydration, it yields a mixture of isomeric trimethylpentenes. libretexts.orgsigmaaldrich.com These highly branched C8 alkenes are valuable in their own right. ontosight.ai They can be used as monomers in polymerization processes or as intermediates for producing other chemicals, such as ketones and alcohols, through reactions like ozonolysis or hydration. tutorchase.comchegg.com For example, the dehydration of the related alcohol 2,3-dimethyl-2-pentanol (B1616680) yields 2,3-dimethyl-2-pentene, a specialty alkene. vaia.com

Utilization in Research and Development

In a research context, this compound is an important model compound for studying fundamental organic reaction mechanisms.

The dehydration of this compound is a classic textbook example used to study the mechanisms of E1 and E2 elimination reactions and the behavior of carbocation intermediates. libretexts.org When subjected to acidic conditions, the alcohol protonates and loses water to form a tertiary carbocation. byjus.comlibretexts.org This intermediate can then undergo rearrangement via hydride or alkyl shifts to form more stable carbocations before eliminating a proton to form an alkene. periodicchemistry.comlibretexts.org The study of the product distribution from these reactions provides valuable insight into carbocation stability and rearrangement pathways. byjus.comperiodicchemistry.comyoutube.com For example, dehydration of the similar 2,2,3,4,4-pentamethyl-3-pentanol is used to illustrate the formation of different alkenes via such rearrangements. chegg.com

Researchers utilize this compound as a starting material to synthesize novel or rare chemicals for further study. The primary products of its dehydration are 2,3,4-trimethyl-2-pentene (B1583743) and 3,4,4-trimethyl-2-pentene. sigmaaldrich.comnih.gov These specific isomers can be isolated and used in subsequent reactions to create more complex molecules with highly branched carbon skeletons. The study of such molecules can be important in fields like materials science and fragrance chemistry. nih.gov

Intermediates in Industrial Chemical Processes

Industrially, the alkenes derived from this compound serve as intermediates. libretexts.org Branched alkenes, such as those produced from this alcohol, are important feedstocks. ontosight.ai They can be used in the synthesis of larger molecules, including polymers and detergents. tutorchase.com Furthermore, the alcohols derived from these alkenes, known as higher alcohols, have applications as solvents, additives, and can be converted into esters for use as plasticizers. ontosight.aigoogle.comexxonmobilchemical.com

Interactive Data Table: Dehydration Products of this compound

The acid-catalyzed dehydration of this compound typically proceeds through an E1 mechanism, involving a tertiary carbocation intermediate. This can lead to a mixture of alkene products due to proton loss from different adjacent carbons and potential carbocation rearrangements.

| Starting Material | Major Alkene Products | IUPAC Name of Products | Reaction Type |

| This compound | (CH₃)₂CHC(CH₃)=C(CH₃)₂ | 2,3,4-Trimethyl-2-pentene | E1 Elimination |

| This compound | (CH₃)₃CC(CH₃)=CHCH₃ | 3,4,4-Trimethyl-2-pentene | E1 Elimination (after rearrangement) |

Synthesis of Polyesters and Plasticizers

Currently, there is a lack of available scientific literature detailing the use of this compound in the synthesis of polyesters or its application as a plasticizer. From a chemical standpoint, the significant steric bulk surrounding the tertiary hydroxyl group presents a considerable challenge for esterification, a fundamental reaction in polyester (B1180765) production. The crowded environment created by the adjacent methyl and isopropyl groups would likely hinder the approach of a carboxylic acid or acyl chloride, making the reaction kinetically unfavorable and inefficient compared to less hindered primary or secondary alcohols.

For a compound to function as a plasticizer, it must be able to integrate between polymer chains, reducing intermolecular forces. While its branched structure could potentially disrupt polymer chain packing, its utility would depend on its compatibility with the specific polymer and its efficiency compared to established plasticizers. Without dedicated research in this area, its role remains purely theoretical.

Emerging Areas of Research

Despite limited current applications in large-scale synthesis, the distinct structure of this compound makes it a subject of interest in several emerging research domains.

Potential in Catalytic Asymmetric Reactions

The use of this compound in catalytic asymmetric reactions is not a widely documented area of research. The molecule itself is achiral. However, the concept of using sterically demanding groups to create specific chiral environments is a cornerstone of asymmetric catalysis. It is conceivable that this alcohol could be used as a bulky ligand or a precursor to one, where its spatial requirements could influence the stereochemical outcome of a reaction. Nevertheless, without published studies, this remains a speculative area for future investigation.

Investigations in Green Chemistry Applications

The application of this compound aligns with some principles of green chemistry, primarily through its use as a flavoring agent and its properties as a solvent.

Flavoring Agent : The U.S. Food and Drug Administration (FDA) has listed this compound as a substance added to food, where it functions as a flavoring agent or adjuvant. nih.gov Its use in the food and fragrance industries highlights its application in sectors that often prioritize compounds with specific sensory profiles. nih.govontosight.ai

Solvent Properties : This compound is a liquid at room temperature and is soluble in organic solvents like ethanol (B145695) and chloroform, while having limited solubility in water. ontosight.aisolubilityofthings.com This profile suggests potential as a solvent in specialized industrial processes or chemical reactions where its particular solubility characteristics could be advantageous. solubilityofthings.com

Atmospheric Chemistry: Oxidation Mechanisms and Rate Constant Prediction

While direct experimental studies on the atmospheric oxidation of this compound are not prominent in the literature, its atmospheric fate can be predicted based on extensive research into similar branched-chain alcohols. researchgate.netcopernicus.org The primary degradation pathway for alcohols in the troposphere is reaction with the hydroxyl radical (•OH). researchgate.netrsc.orgnih.gov

Oxidation Mechanism: The reaction proceeds via hydrogen atom abstraction by the •OH radical. For this compound, there are several types of C-H bonds where abstraction can occur. However, the dominant reaction pathway for tertiary alcohols is typically abstraction of the hydrogen atom from the carbon atom bearing the hydroxyl group (the α-position), if one exists. nih.govacs.org Since this compound has no α-hydrogen, abstraction will occur at other C-H bonds on the alkyl chain. The presence of tertiary C-H bonds at the C2 and C4 positions provides reactive sites.

The likely primary oxidation products, following H-abstraction and subsequent reaction with O₂, would be various ketones and other oxygenated volatile organic compounds (VOCs), contributing to the formation of secondary organic aerosols and ozone.

Rate Constant Prediction: The rate constant for the reaction between an alcohol and the •OH radical is a critical parameter for determining its atmospheric lifetime. This rate is influenced by the number and type of C-H bonds (tertiary > secondary > primary) and the deactivating inductive effect of the -OH group on adjacent carbons. Structure-activity relationship (SAR) models are often used to estimate these rate constants. researchgate.netcopernicus.org

To provide context, the table below compares the experimentally determined •OH reaction rate constants for several other C5-C8 alcohols.

Table 1: Comparison of OH Radical Reaction Rate Constants for Selected Alcohols

| Compound | Formula | Type | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|---|---|

| 3-Pentanol | C₅H₁₂O | Secondary | (1.32 ± 0.15) x 10⁻¹¹ | nih.gov |

| 2-Butanol | C₄H₁₀O | Secondary | (8.1 ± 2.0) x 10⁻¹² | dtic.mil |

| tert-Butanol | C₄H₁₀O | Tertiary | (5.0 ± 0.6) x 10⁸ M⁻¹ s⁻¹ (aqueous) | researchgate.netrsc.org |

| 3,3-Dimethyl-1-butanol | C₆H₁₄O | Primary | (5.33 ± 0.16) x 10⁻¹² | copernicus.org |

| 3,3-Dimethyl-2-butanol | C₆H₁₄O | Secondary | (1.05 ± 0.25) x 10⁻¹¹ | copernicus.org |

Given its highly branched structure and the presence of multiple methyl groups, the rate constant for this compound is expected to be significant, leading to a relatively short atmospheric lifetime, likely on the order of a few days. researchgate.netcopernicus.org

常见问题

Q. What are the key physicochemical properties of 2,3,4-Trimethyl-3-pentanol critical for experimental design and solvent selection?

The compound’s physical properties include a density of 0.85 g/cm³ , a boiling point of 78°C at 46 mmHg , and a molecular formula of C₈H₁₈O . These properties are essential for determining solubility in non-polar solvents (e.g., cyclohexane, benzene) and optimizing reaction conditions. The sterically hindered hydroxyl group reduces hydrogen bonding compared to linear alcohols, influencing aggregation behavior in solution .

Q. How can researchers validate the structural integrity of this compound in synthetic preparations?

Combined spectroscopic methods are recommended:

- Infrared (IR) Spectroscopy : Identify hydroxyl stretching frequencies (e.g., absence of low-frequency peaks near 3350 cm⁻¹ indicates suppressed polymer formation due to steric hindrance) .

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts to confirm branching and methyl group positions. For example, steric effects alter proton environments, producing distinct splitting patterns .

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the branched structure .

Advanced Research Questions

Q. What equilibrium models best describe the self-association of this compound in non-polar solvents?

Dielectric and NMR data support monomer-dimer-trimer and monomer-dimer-tetramer equilibrium models. In cyclohexane, steric hindrance favors smaller aggregates (dimers/trimers), while benzene stabilizes open-chain polymers via solvent interactions. The Kirkwood-Fröhlich equation applied to permittivity data (2 MHz, 25°C) quantifies dipole moments, revealing non-monotonic trends in aggregation with concentration . Table I in Brink et al. (1976) provides least-squares-fit parameters for these models, showing stronger cyclic trimer formation in cyclohexane compared to benzene .

Q. How do solvent interactions influence the association equilibria of this compound?

- Cyclohexane : Minimal solvent-alcohol interaction promotes cyclic trimer formation (low dipole moment).

- Benzene : π-π interactions between the solvent and alcohol stabilize open-chain polymers (high dipole moment).

IR and dielectric data confirm these trends: cyclohexane solutions exhibit suppressed hydroxyl stretching bands for large aggregates, while benzene shows enhanced permittivity due to extended polymer networks .

Q. What methodological challenges arise when correlating dielectric and NMR data for association studies, and how can they be resolved?

- Temperature Discrepancies : Dielectric data (25°C) and NMR chemical shifts (35°C) require temperature correction for direct comparison .

- Concentration Units : Dielectric studies use mole fraction, whereas NMR often employs molarity; conversions must account for solvent density changes.

- Data Integration : Simultaneous fitting of permittivity and chemical shift data to equilibrium models improves accuracy. For example, monomer fraction estimates from NMR can validate dielectric-derived association constants .

Q. How does steric hindrance in this compound alter its reactivity in acid-catalyzed dehydration compared to linear alcohols?

Steric crowding around the hydroxyl group slows protonation and carbocation formation, favoring elimination over rearrangement . For example, dehydration of 3-Perfluorobutyl-2,2,4-trimethyl-3-pentanol yields only 3-Perfluorobutyl-2,3,4-trimethyl-1-pentene, avoiding skeletal rearrangements seen in less hindered alcohols .

Methodological Notes

- Dielectric Spectroscopy : Use the Kirkwood-Fröhlich equation to calculate apparent dipole moments from permittivity measurements. Non-ideal behavior at high concentrations requires correction for solvent effects .

- NMR Titration : Monitor hydroxyl proton chemical shifts across concentrations to estimate equilibrium constants for association steps .

- Computational Modeling : Molecular dynamics simulations can predict aggregate stability in different solvents, complementing experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。